N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
“N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H19N5 . It is a structure that has been studied for its potential biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.31 g/mol . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial and Insecticidal Activities
A study demonstrated the synthesis of pyrimidine derivatives linked to pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. These compounds showed activity against selected microorganisms and insects, indicating their potential in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed promising results, suggesting their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antifungal Agents
Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives demonstrated significant antifungal effects against important types of fungi such as Aspergillus terreus and Aspergillus niger. This highlights the compound's potential as a basis for developing new antifungal agents (Jafar et al., 2017).
Synthesis of Heterocycles
Studies have explored the synthesis of various heterocycles, including pyrimido[4,5-d]pyrimidones and pyridine-pyrimidines, indicating the versatility of pyrimidine derivatives in constructing complex molecules for potential pharmacological applications (Rahmani et al., 2018).
Antioxidant, Antimicrobial, and Antitubercular Activities
New pyrimidine-azitidinone analogues were synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising results, suggesting their potential for further development into antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound interacts with its target, PKB, as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA . This compound binds to PKB, inhibiting its activity and disrupting the signaling pathways it regulates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to influence cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action can have significant molecular and cellular effects.
Properties
IUPAC Name |
N,N-dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIFVMUKQTYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=N2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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